REACTION_CXSMILES
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[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].CC[N:14]=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.[NH4+].[OH-]>C1COCC1>[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:14])=[O:5] |f:1.2,5.6|
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Name
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|
Quantity
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2.57 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC=C1Cl
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Name
|
|
Quantity
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3.16 g
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Type
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reactant
|
Smiles
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CCN=C=NCCCN(C)C.Cl
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Name
|
|
Quantity
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2.23 g
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Type
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reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
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1.67 g
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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4.2 mL
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Type
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reactant
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Smiles
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[NH4+].[OH-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 20 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred for 20 hours at room temperature
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Duration
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20 h
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Type
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CUSTOM
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Details
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Solvent was evaporated
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Type
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ADDITION
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Details
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Water (100 mL) was added
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with ethyl acetate (200 mL)
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Type
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WASH
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Details
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The combined organic phase was washed with water (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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brine (100 mL), and dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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Solvent was evaporated
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Type
|
CUSTOM
|
Details
|
dried under vacuum
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Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C(=O)N)C=CC=C1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |